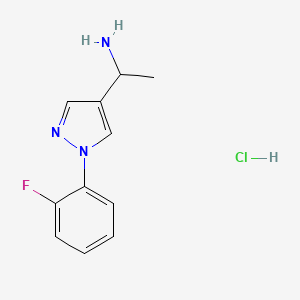

Ethyl 2,3-diphenylpiperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

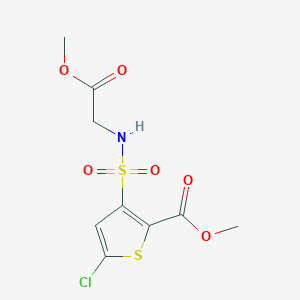

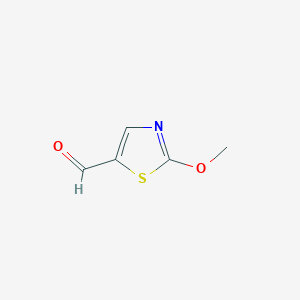

The synthesis of piperazine derivatives, such as EDDP, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of EDDP can be found in various databases, such as PubChem . It is a compound with the molecular formula C19H22N2O2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 2,3-diphenylpiperazine-1-carboxylate, is used in the synthesis of highly functionalized tetrahydropyridines. This process involves a [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Carboxyl-Protecting Group in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group, a derivative of Ethyl 2,3-diphenylpiperazine-1-carboxylate, is used as a carboxyl-protecting group in peptide chemistry. This group is introduced through esterification and is stable under standard conditions for peptide synthesis, showing its potential in this field (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Synthesis of Bridged 3-Benzazepine Derivatives

Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound related to Ethyl 2,3-diphenylpiperazine-1-carboxylate, is employed in the synthesis of bridged 3-benzazepine derivatives. These derivatives serve as conformationally restricted dopamine analogues, indicating their utility in neurochemistry (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Thiophene-Based Bis-Heterocyclic Monoazo Dyes

Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, another derivative, is used in synthesizing novel thiophene-based bis-heterocyclic monoazo dyes. These dyes are characterized by their solvatochromic behavior and tautomeric structures in various solvents, showing applications in materials science (Karcı & Karcı, 2012).

Synthesis of Pyrazole Derivatives

The compound plays a role in the synthesis of pyrazole derivatives, specifically 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester, which is further used to create various ester and amide derivatives. This illustrates its versatility in organic synthesis (Şener, Bildirici, Tozlu, Genc, & Arisoy, 2007).

Synthesis of Piperazine and Penicillanic Acid Derivatives

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate, a related compound, is used to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds have been screened for their antimicrobial, antilipase, and antiurease activities, indicating their potential in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Novel Coupling Reagent in Peptide Synthesis

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a novel coupling reagent developed for solid phase peptide synthesis, is another derivative that demonstrates the compound's broad application in peptide chemistry (Robertson, Jiang, & Ramage, 1999).

Eigenschaften

IUPAC Name |

ethyl 2,3-diphenylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-19(22)21-14-13-20-17(15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12,17-18,20H,2,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGUOBVQHSJQOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587597 |

Source

|

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

CAS RN |

912763-37-2 |

Source

|

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)